

An In-depth Technical Guide to the Structure and Properties of Palmitoyloleoylphosphatidylglycerol (POPG)

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Compound of Interest

Compound Name: *Palmitoyloleoylphosphatidylglycerol*

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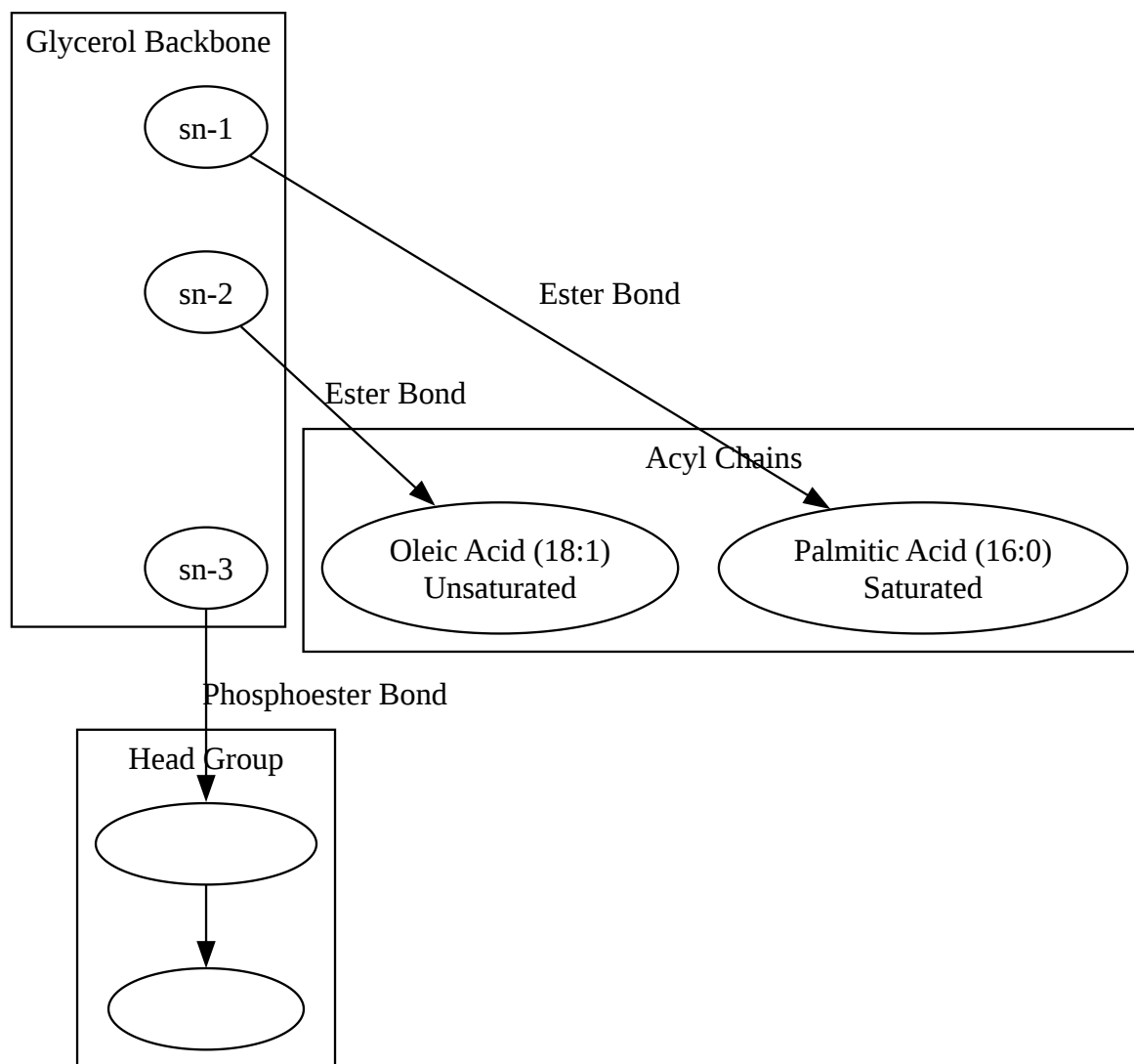
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, biophysical properties, and experimental considerations of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as POPG.

Core Structure of Palmitoyloleoylphosphatidylglycerol (POPG)

Palmitoyloleoylphosphatidylglycerol (POPG) is a glycerophospholipid, a major class of lipids that are essential components of biological membranes.^[1] Its structure is characterized by a central glycerol backbone. At the sn-1 position of this backbone is a saturated fatty acid, palmitic acid (16:0), and at the sn-2 position is an unsaturated fatty acid, oleic acid (18:1).^[2] The sn-3 position is linked to a phosphate group, which in turn is esterified to a glycerol head group.^[1] This arrangement makes POPG an anionic phospholipid at physiological pH.

The chemical formula for POPG is C₄₀H₇₇O₁₀P, with a molecular weight of approximately 749.0 g/mol.^[3] It is also commonly referred to by the shorthand notation PG(16:0/18:1).^[2]



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Quantitative Biophysical Data

The biophysical properties of POPG are critical for its function in model and biological membranes. The following tables summarize key quantitative data.

Property	Value	References
Molecular Weight	~749.01 g/mol	[2] [4]
Molecular Formula	C40H77O10P	[4] [5]
Charge	Anionic (-1)	[6]
Phase Transition Temperature (T _m)	-2 °C	[7] [8]

Parameter	Value	Conditions	References
Area per Lipid	66.0 ± 1.3 Å ²	30°C	[1] [9]
67.7 ± 0.2 Å ²	MD Simulation (CHARMM36)	[9]	
Bilayer Thickness	36.7 ± 0.7 Å	[1]	
Hydrocarbon Thickness	27.9 ± 0.6 Å	[1]	

Experimental Protocols

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common method for preparing unilamellar POPG-containing vesicles.

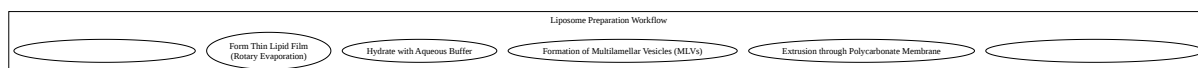
Materials:

- POPG (and other lipids as required, e.g., POPE) in chloroform
- Chloroform/Methanol solvent mixture
- Hydration buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)
- Rotary evaporator

- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- **Lipid Film Formation:** Dissolve the desired amount of POPG and any other lipids in a chloroform/methanol mixture in a round-bottom flask.
- **Solvent Evaporation:** Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under a stream of nitrogen and then under vacuum for at least 1 hour to remove residual solvent.
- **Hydration:** Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (T_m) of all lipids in the mixture. For POPG, this can be done at room temperature.
- **Vesicle Formation:** Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be facilitated by gentle vortexing or swirling.
- **Extrusion:** To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.



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Characterization of POPG-Containing Vesicles

Dynamic Light Scattering (DLS): Used to determine the size distribution and polydispersity of the prepared liposomes.

Zeta Potential Measurement: To confirm the anionic surface charge of POPG-containing vesicles.

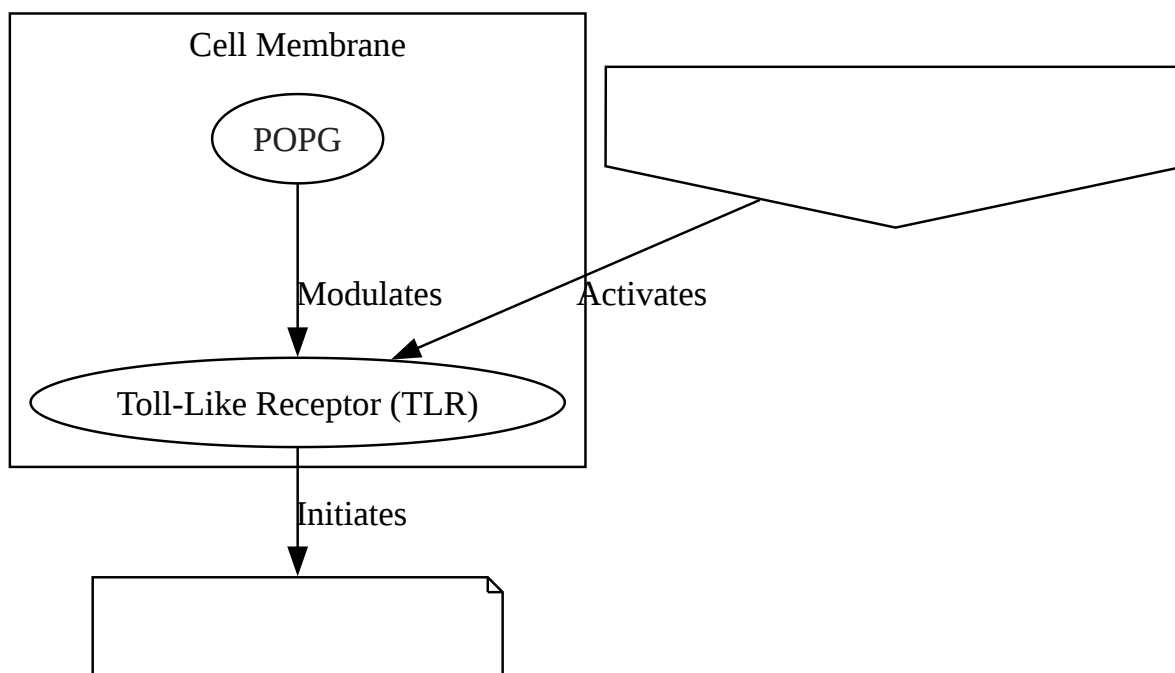
Cryo-Transmission Electron Microscopy (Cryo-TEM): For direct visualization of vesicle morphology and lamellarity.

Role in Signaling and Membrane Interactions

While not a classical signaling molecule that participates in complex intracellular cascades, POPG plays a crucial role in modulating cellular processes at the membrane level, particularly in the context of the innate immune system.

Interaction with Toll-Like Receptors (TLRs): Bacterial phosphoglycerols can act as signaling molecules that engage with the host immune system, for instance, by acting as ligands for Toll-like receptors.^[10]

Antiviral Activity: POPG has been shown to exhibit antiviral properties, for example, against the influenza A virus. It can attenuate the production of inflammatory cytokines and inhibit viral attachment to the plasma membrane.^[10]



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